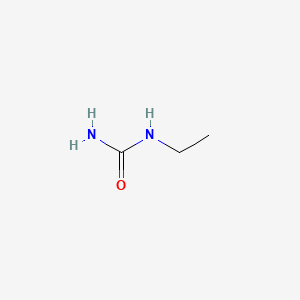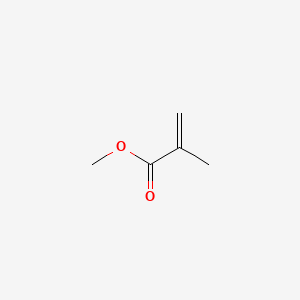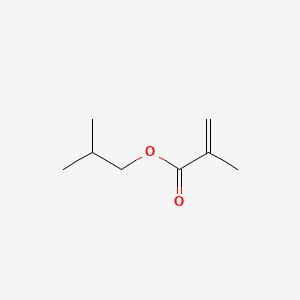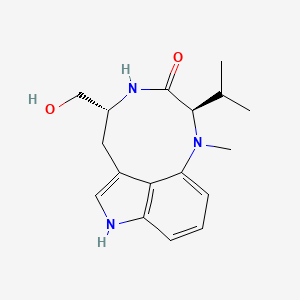
Sulfur
Vue d'ensemble
Description
Sulfur is a natural product found in Artemia salina, Ceratophyllum demersum, and Lyngbya majuscula with data available.
This compound is a mineral.
Sulphur is a mineral with formula of S. The IMA symbol is S.
An element that is a member of the chalcogen family. It has an atomic symbol S, atomic number 16, and atomic weight [32.059; 32.076]. It is found in the amino acids cysteine and methionine.
See also: Sulfacetamide Sodium; this compound (component of); Resorcinol; this compound (component of); Salicylic acid; this compound (component of) ... View More ...
Mécanisme D'action
Target of Action
Sulfur, also known as “231-722-6”, “Aquilite”, “AN-Sulfur Colloid Kit”, “Agri-Sul”, or “Asulfa-Supra”, primarily targets the skin surface, bacteria, fungi, and parasites such as scabies mites . It is also used in agriculture as a herbicide, where it interferes with the biosynthesis of certain amino acids in plants .
Mode of Action
The smaller the particle size, the better the effect . This compound is converted to hydrogen sulfide (H2S) through reduction, partly by bacteria . H2S has a lethal action on bacteria (possibly including Propionibacterium acnes which plays a role in acne), fungi, and parasites such as scabies mites . In agriculture, this compound functions by interfering with the biosynthesis of the amino acids valine, isoleucine, and leucine, specifically via acetolactate synthase inhibition .
Biochemical Pathways
This compound affects various biochemical pathways. In the human body, it is converted to hydrogen sulfide (H2S) through reduction, which then interacts with bacteria, fungi, and parasites . In plants, this compound interferes with the biosynthesis of certain amino acids, disrupting their normal growth and development .
Pharmacokinetics
The pharmacokinetics of this compound largely depend on its form and route of administration. When applied topically, this compound’s effectiveness depends on its direct interaction with the skin surface . The smaller the particle size, the better the effect
Result of Action
The result of this compound’s action is the elimination of bacteria, fungi, and parasites, leading to the resolution of skin conditions such as acne, rosacea, and seborrheic dermatitis . In agriculture, this compound acts as a herbicide, inhibiting the growth of unwanted plants .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the effectiveness of this compound as a topical treatment can be affected by factors such as the pH and moisture level of the skin. In agriculture, the efficacy of this compound as a herbicide can be influenced by factors such as soil type, temperature, and rainfall .
Analyse Biochimique
Biochemical Properties
Sulfur is involved in numerous biochemical reactions. It is a critical component of two amino acids, cysteine and methionine, which are integral to protein structure and function . This compound also plays a role in the formation of many cofactors and vitamins, such as biotin and thiamine . The reactivity of this compound, particularly in its reduced form as a sulfhydryl group (-SH), is essential for many enzymatic reactions .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function through its impact on cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound is involved in the redox regulation of cells, playing a crucial role in maintaining the balance between oxidation and reduction processes . This compound-containing compounds, such as glutathione, are also important for protecting cells against oxidative stress .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It is involved in binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, the this compound-containing amino acid cysteine can form disulfide bonds, which are crucial for maintaining the three-dimensional structure of proteins .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. This compound is stable under normal conditions, but it can undergo various transformations depending on the environmental conditions . For instance, this compound can be oxidized to sulfate or reduced to sulfide, affecting its reactivity and its interactions with other molecules .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. While this compound is essential for life, excessive amounts can be toxic . For instance, high levels of this compound can lead to negative effects such as cerebral necrosis in cattle .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is assimilated into organic compounds through the sulfate reduction pathway, which involves enzymes such as ATP sulfurylase and APS reductase . This compound can also be incorporated into cysteine and methionine through the transsulfuration pathway .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. Sulfate, the primary form of this compound taken up by cells, is transported across the cell membrane by specific sulfate transporters . Inside the cell, this compound can be incorporated into various biomolecules and distributed to different cellular compartments .
Subcellular Localization
This compound, in the form of this compound-containing compounds, can be found in various subcellular compartments. For example, the this compound-containing amino acid cysteine is found in the cytoplasm, while the enzyme adenosine 5’-phosphosulfate reductase, which is involved in this compound assimilation, is located in the chloroplast . The subcellular localization of this compound can affect its activity and function, as it can interact with different biomolecules in different compartments .
Propriétés
IUPAC Name |
sulfur | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NINIDFKCEFEMDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[S] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
S | |
| Record name | SULFUR | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1166 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
9035-99-8 | |
| Record name | Sulfur, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=9035-99-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID9034941 | |
| Record name | Sulfur | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9034941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
32.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Dry Powder, Other Solid; Dry Powder, Pellets or Large Crystals; Liquid; Other Solid; Pellets or Large Crystals; Pellets or Large Crystals, Liquid; Pellets or Large Crystals, Water or Solvent Wet Solid; Water or Solvent Wet Solid, Pale yellow crystals or powder with faint odor of rotten eggs; [CAMEO], YELLOW SOLID IN VARIOUS FORMS. | |
| Record name | Sulfur | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sulfur | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1942 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | SULFUR | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1166 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Boiling Point |
445 °C | |
| Record name | SULFUR | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1166 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Flash Point |
160 °C c.c. | |
| Record name | SULFUR | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1166 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
Solubility in water: none | |
| Record name | SULFUR | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1166 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Density |
2.1 g/cm³ | |
| Record name | SULFUR | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1166 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
CAS No. |
7704-34-9 | |
| Record name | Sulfur | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7704-34-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sulfur | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sulfur | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9034941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sulfur | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.839 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SULFUR | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1166 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
120 °C (amorphous) | |
| Record name | SULFUR | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1166 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![2-[(furan-2-ylmethyl)amino]-N-(2-methoxyphenyl)acetamide](/img/structure/B3431445.png)



